Structural Elucidation of o-(p-Bromophenoxymethyl)benzoic Acid: A Comprehensive Guide to ^1^H and ^13^C NMR Chemical Shifts
Structural Elucidation of o-(p-Bromophenoxymethyl)benzoic Acid: A Comprehensive Guide to ^1^H and ^13^C NMR Chemical Shifts
Executive Summary
o-(p-Bromophenoxymethyl)benzoic acid is a highly functionalized aromatic ether that serves as a critical intermediate in the synthesis of advanced immunomodulators (such as tucaresol analogues) and agrochemical E-oxime ethers[1][2][3]. Accurate structural characterization of this molecule is paramount in drug development to ensure regiochemical purity and prevent downstream synthetic failures. This whitepaper provides an in-depth, authoritative guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts of o-(p-bromophenoxymethyl)benzoic acid, detailing the causality behind signal dispersion, experimental protocols, and self-validating 2D NMR workflows.
Structural Overview & Strategic Importance
The molecular architecture of o-(p-bromophenoxymethyl)benzoic acid consists of two distinct aromatic systems—an ortho-substituted benzoic acid and a para-bromophenoxy moiety—linked by a flexible methylene (-CH2-) ether bridge[4][5].
From a spectroscopic standpoint, this molecule presents a fascinating case study in electronic environments. The electron-withdrawing nature of the carboxylic acid, the resonance-donating capacity of the ether oxygen, and the heavy-atom effect of the bromine all compete to dictate the magnetic shielding of the local nuclei[6][7]. Understanding these competing forces is essential for researchers relying on NMR to verify the success of Williamson ether syntheses or ring-opening condensations of phthalide[1][8].
Synthesis & Sample Preparation Workflow
The compound is typically synthesized via the base-catalyzed ring-opening condensation of phthalide with p-bromophenol[1][8]. The workflow below outlines the logical progression from raw materials to the isolated product ready for NMR analysis.
Figure 1: Synthesis workflow of o-(p-Bromophenoxymethyl)benzoic acid via ring-opening condensation.
Experimental Protocol for NMR Acquisition
To establish a self-validating analytical system, the experimental protocol must eliminate variables such as sample aggregation, solvent-induced shifts, and poor relaxation.
Step-by-Step Methodology:
-
Solvent Selection & Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d
6). -
Standardization: Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v as an internal reference (0.00 ppm). Alternatively, reference the residual DMSO pentet at 2.50 ppm for ^1^H and the septet at 39.52 ppm for ^13^C[10][11].
-
Instrument Tuning & Shimming: Perform 3D gradient shimming on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters (^1^H NMR): Set a spectral width of 15 ppm, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation (T
1), which is required for accurate integration of the isolated methylene and aromatic protons.
-
-
Acquisition Parameters (^13^C NMR): Utilize a proton-decoupled sequence (e.g., WALTZ-16) with a D1 of 2.5 seconds and a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-Br, C-O)[7].
^1^H NMR Chemical Shift Analysis
The ^1^H NMR spectrum of o-(p-bromophenoxymethyl)benzoic acid in DMSO-d6 is characterized by distinct regions governed by magnetic anisotropy and electronegativity.
Quantitative Data: ^1^H NMR Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Causality |
| -COOH | ~13.00 | br s | 1H | - | Extreme deshielding due to the electronegative oxygen atoms and strong intermolecular hydrogen bonding with DMSO. |
| -CH | 5.35 | s | 2H | - | Deshielded by the adjacent ether oxygen (-I effect) and the magnetic anisotropy of the ortho-benzoic acid ring[2][3]. |
| H-6 (Benzoic) | 7.90 | dd | 1H | 7.8, 1.5 | Deshielded by the spatial proximity to the anisotropic cone of the carbonyl (C=O) group. |
| H-3 (Benzoic) | 7.60 | d | 1H | 7.8 | Ortho to the methylene ether bridge; slightly deshielded by the aromatic ring current. |
| H-4, H-5 (Benzoic) | 7.40 – 7.55 | m | 2H | - | Standard aromatic protons; minimal direct perturbation from substituents. |
| H-3', H-5' (Phenoxy) | 7.45 | d (AA'BB') | 2H | 8.8 | Deshielded by the inductive electron-withdrawing (-I) effect of the para-bromine atom. |
| H-2', H-6' (Phenoxy) | 6.95 | d (AA'BB') | 2H | 8.8 | Strongly shielded by the resonance electron-donating (+M) effect of the ether oxygen lone pairs. |
Note: While H-2'/H-6' and H-3'/H-5' are listed as doublets (d) for practical interpretation, they technically constitute an AA'BB' higher-order spin system[6][7].
^13^C NMR Chemical Shift Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are highly sensitive to hybridization, electronegativity, and the "heavy atom effect."
Quantitative Data: ^13^C NMR Assignments
| Carbon Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality |
| C=O (Acid) | 168.0 | Quaternary | Highly deshielded sp^2^ carbon due to double bond to oxygen and adjacent hydroxyl group. |
| C-1' (Phenoxy, ipso-O) | 157.5 | Quaternary | Strongly deshielded by the direct attachment to the electronegative ether oxygen. |
| C-2 (Benzoic, ipso-CH | 138.5 | Quaternary | Mildly deshielded by the alkyl substitution. |
| C-3', C-5' (Phenoxy) | 132.0 | CH | Resides in the meta position relative to the oxygen; standard aromatic shift. |
| C-1 (Benzoic, ipso-COOH) | 130.0 | Quaternary | Influenced by the electron-withdrawing nature of the carboxylate group. |
| C-3, C-4, C-5, C-6 (Benzoic) | 127.5 – 132.0 | CH | Unsubstituted aromatic carbons of the benzoic acid moiety. |
| C-2', C-6' (Phenoxy) | 116.5 | CH | Shielded by the +M resonance effect of the adjacent ether oxygen, increasing electron density at the ortho positions. |
| C-4' (Phenoxy, ipso-Br) | 112.5 | Quaternary | Heavy Atom Effect: The large electron cloud of the bromine atom induces a strong diamagnetic shielding effect, shifting this carbon significantly upfield compared to standard aromatic carbons[6][7]. |
| -CH | 67.5 | CH | Deshielded sp^3^ carbon due to the direct bond to the ether oxygen[4][5]. |
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a foundational understanding, a self-validating protocol requires 2D NMR to unambiguously prove the connectivity between the benzoic acid moiety and the p-bromophenoxy ring.
The Validation Logic:
-
COSY (Correlation Spectroscopy): Identifies mutually coupled protons. It will distinctly separate the 4-spin system of the benzoic acid ring from the 2-spin AA'BB' system of the phenoxy ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, allowing the translation of ^1^H assignments to the ^13^C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of structure. The methylene protons (δ 5.35) will show a ^3^J
CHcross-peak to the phenoxy C-1' (δ 157.5) and a ^2^JCHcross-peak to the benzoic C-2 (δ 138.5), physically validating the ether linkage.
Figure 2: 2D NMR workflow for the unambiguous structural assignment of the synthesized compound.
Conclusion
The structural elucidation of o-(p-bromophenoxymethyl)benzoic acid relies on a deep understanding of electronic microenvironments. By recognizing the powerful deshielding anisotropy of the carboxylic acid, the resonance shielding of the ether oxygen, and the heavy-atom shielding of the bromine substituent, researchers can confidently assign both ^1^H and ^13^C NMR spectra. Employing the self-validating 2D NMR workflow ensures absolute certainty in regiochemical assignments, safeguarding the integrity of downstream drug development and agrochemical synthesis pipelines.
References
-
PubChem Title: 2-(Phenoxymethyl)benzoic acid (CID 69761) Source: National Center for Biotechnology Information URL:[Link]
- Google Patents (JP3272819B2)
- Google Patents (EP0493711A1)
-
ResearchGate Title: Halophenol Rearrangement in Lewis Acid-Catalyzed Friedel–Crafts Conditions Source: ResearchGate URL:[Link]
-
Organometallics (ACS Publications) Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: American Chemical Society URL:[Link]
-
Journal of Chemical Education (ACS Publications) Title: Spectrometric Identification of Organic Compounds (Silverstein, R. M.; Bassler, G. C.) Source: American Chemical Society URL:[Link]
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